(Pentafluorophenyl)glycolic acid
Overview
Description
(Pentafluorophenyl)glycolic acid is a chemical compound characterized by the presence of a pentafluorophenyl group attached to a glycolic acid moiety
Mechanism of Action
Target of Action
(Pentafluorophenyl)glycolic acid is a pharmaceutical preparation that is used as a regulatory agent for the synthesis of bisulphite-resistant pyridine compounds . It has been shown to inhibit the growth of viruses and enteroviruses .
Mode of Action
It is known that glycolic acid, a related compound, inhibits glucose-6-phosphate 1-dehydrogenase in humans . This inhibition could potentially disrupt the pentose phosphate pathway, affecting the production of NADPH and ribose 5-phosphate, which are crucial for cellular processes such as fatty acid synthesis and nucleotide synthesis .
Biochemical Pathways
This compound may affect the pentose phosphate pathway due to its potential inhibition of Glucose-6-phosphate 1-dehydrogenase . This could lead to changes in the production of NADPH and ribose 5-phosphate, affecting various downstream cellular processes .
Pharmacokinetics
Related compounds such as poly(lactic-co-glycolic acid) (plga) are known to be biodegradable and can be broken down into their monomers in vivo, which are metabolized in the tricarboxylic acid cycle for degradation
Result of Action
The potential inhibition of glucose-6-phosphate 1-dehydrogenase could disrupt cellular processes such as fatty acid synthesis and nucleotide synthesis . This could potentially lead to changes in cell growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pentafluorophenyl)glycolic acid typically involves the reaction of pentafluorophenol with glycolic acid derivatives under controlled conditions. One common method includes the esterification of glycolic acid with pentafluorophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester, which is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography to obtain high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (Pentafluorophenyl)glycolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The pentafluorophenyl group can be substituted with other nucleophiles, such as amines, to form amide bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like primary amines or thiols under mild conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
(Pentafluorophenyl)glycolic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and are used in similar applications, such as peptide synthesis and bioconjugation.
Trifluoromethylphenyl glycolic acid: Another fluorinated glycolic acid derivative with similar reactivity but different steric and electronic properties.
Uniqueness: (Pentafluorophenyl)glycolic acid is unique due to the high electron-withdrawing capacity of the pentafluorophenyl group, which significantly enhances its reactivity compared to other fluorinated derivatives. This makes it particularly useful in applications requiring strong electrophilic activation .
Properties
IUPAC Name |
2-hydroxy-2-(2,3,4,5,6-pentafluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O3/c9-2-1(7(14)8(15)16)3(10)5(12)6(13)4(2)11/h7,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQAKKRNFCXRFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983782 | |
Record name | Hydroxy(pentafluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40983782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652-24-4 | |
Record name | 2,3,4,5,6-Pentafluoro-α-hydroxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=652-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Pentafluorophenyl)glycolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxy(pentafluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40983782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (pentafluorophenyl)glycolic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.443 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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